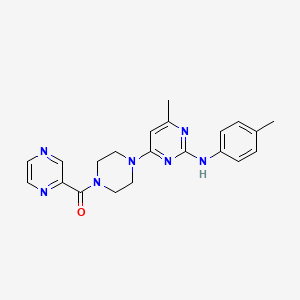

(4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which can influence cellular processes such as stress response and inflammation .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to diseases like neurodegeneration and cancer . The NF-kB pathway regulates the immune response to infection and plays a role in inflammatory processes .

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a treatment for neurodegenerative diseases and inflammatory conditions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, factors such as pH, temperature, and the presence of other molecules can generally affect a compound’s action

Activité Biologique

The compound (4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H23N5O with a molecular weight of 393.5 g/mol. The structural complexity includes a piperazine ring and a pyrimidine moiety, which are known to enhance biological activity through diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 1257548-70-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors have become a focal point in cancer therapy due to their role in regulating cell cycle progression and apoptosis.

- Kinase Inhibition : The compound exhibits potent inhibitory effects on several kinases, including CDK4/6, which are critical for cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest in the G1 phase, thereby preventing tumor growth.

- Apoptosis Induction : Studies have shown that treatment with this compound induces apoptosis in various cancer cell lines at low nanomolar concentrations, demonstrating its potential as an anticancer agent.

Pharmacological Activity

Recent studies have evaluated the pharmacological properties of this compound, revealing significant antitumor activity in vitro and in vivo.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that the compound effectively reduces cell viability in several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.03 |

| DU145 | 0.05 |

| MCF7 | 0.04 |

These results indicate that the compound is more potent than many existing treatments, suggesting a promising therapeutic index.

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in tumor-bearing mice. Notable findings include:

- Tumor Growth Inhibition : The compound significantly reduced tumor volume compared to control groups.

- Survival Rates : Mice treated with the compound exhibited improved survival rates, highlighting its potential as a viable treatment option.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A study involving xenograft models of breast cancer showed that administration of the compound led to a marked reduction in tumor size and weight after four weeks of treatment.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with advanced solid tumors reported manageable side effects and promising early signs of efficacy.

Propriétés

IUPAC Name |

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-15-3-5-17(6-4-15)25-21-24-16(2)13-19(26-21)27-9-11-28(12-10-27)20(29)18-14-22-7-8-23-18/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJZVYNMZNENLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.